

Jingzhaotoxin-III: A Technical Guide to its Sequence, Structure, and Function

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *jingzhaotoxin-III*

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Abstract

Jingzhaotoxin-III (JZTX-III) is a potent neurotoxin isolated from the venom of the Chinese tarantula, *Chilobrachys jingzhao*. This 36-amino acid peptide is a highly selective modulator of voltage-gated ion channels, demonstrating significant inhibitory activity against the cardiac sodium channel Nav1.5 and the potassium channel Kv2.1. Its unique pharmacological profile makes it a valuable molecular probe for studying the structure-function relationships of these channels and a potential lead compound for the development of novel therapeutics targeting cardiac arrhythmias and other channelopathies. This technical guide provides a comprehensive overview of the amino acid sequence, three-dimensional structure, and biological activity of **Jingzhaotoxin-III**, along with detailed experimental protocols for its study.

Amino Acid Sequence and Physicochemical Properties

Jingzhaotoxin-III is a single-chain polypeptide composed of 36 amino acids, with a molecular weight of approximately 3919.5 Da.^{[1][2]} The primary sequence is characterized by a high content of charged and hydrophobic residues, which contribute to its solubility and interaction with ion channel voltage sensors.

Amino Acid Sequence: DGE CGGFWWKCGRGKPPCCKGYACSKTWGWCAVEAP^[2]

The structure of **Jingzhaotoxin-III** is stabilized by three disulfide bridges, which form an inhibitor cystine knot (ICK) motif. This structural fold is common among spider toxins and confers remarkable stability to the peptide. The disulfide bond connectivity has been determined to be Cys4-Cys19, Cys11-Cys24, and Cys18-Cys31.[1][2]

Quantitative Data Summary

Property	Value	Reference
Molecular Weight	3919.5 Da	[1][2]
Amino Acid Residues	36	[1]
Disulfide Bridges	3 (C4-C19, C11-C24, C18-C31)	[1][2]
Nav1.5 IC50	0.35 μ M / 348 nM	[3]
Kv2.1 IC50	~0.7 μ M	[3]
Nav1.5 Binding Site	Receptor Site 4 (Domain II S3-S4 linker)	[3]

Three-Dimensional Structure

The solution structure of **Jingzhaotoxin-III** has been determined by two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy.[4] The toxin adopts a compact, globular fold characteristic of the inhibitor cystine knot (ICK) family of peptides. This structure consists of a short, triple-stranded antiparallel β -sheet. This rigid core is stabilized by the three interlocking disulfide bonds, which are crucial for the toxin's biological activity and resistance to proteolysis. The surface of the molecule displays a distinct segregation of charged and hydrophobic residues, which is thought to be critical for its interaction with the voltage-sensing domains of ion channels.[4]

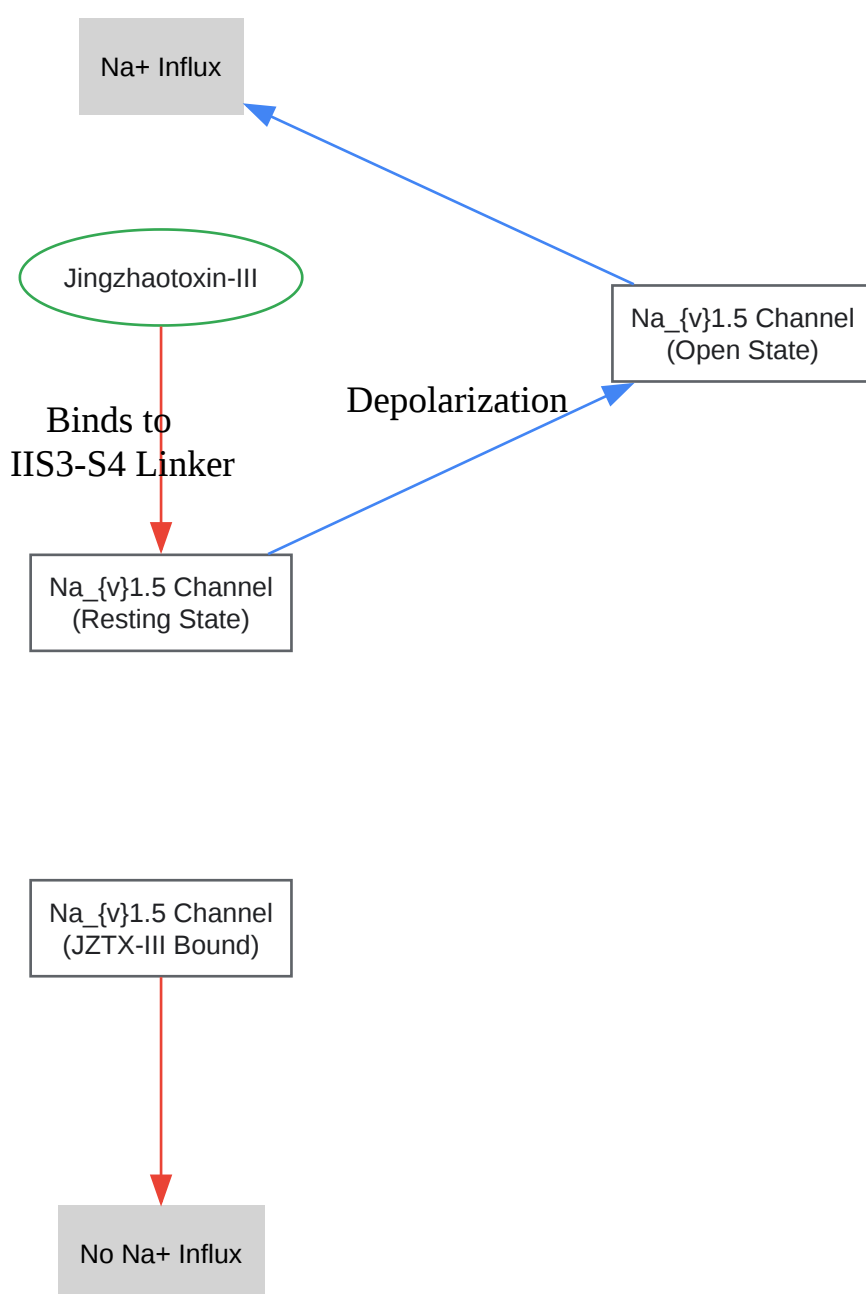
Mechanism of Action and Signaling Pathways

Jingzhaotoxin-III is a potent inhibitor of the cardiac voltage-gated sodium channel Nav1.5.[1] It binds to receptor site 4 on the channel, which is located in the extracellular loop connecting the S3 and S4 transmembrane segments of domain II (DIIS3-S4).[3] By binding to this site, the

toxin traps the voltage sensor in its resting conformation, thereby inhibiting channel activation. This results in a depolarizing shift in the voltage-dependence of activation.[1]

The toxin also modulates the activity of the voltage-gated potassium channel Kv2.1, albeit with a slightly lower potency.[3] The interaction with Kv2.1 also involves the voltage-sensing domain, suggesting a conserved mechanism of action across different ion channel families.

Below is a diagram illustrating the proposed mechanism of action of **Jingzhaotoxin-III** on the Nav1.5 channel.



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Caption: Proposed mechanism of **Jingzhaotoxin-III** inhibition of the Nav1.5 channel.

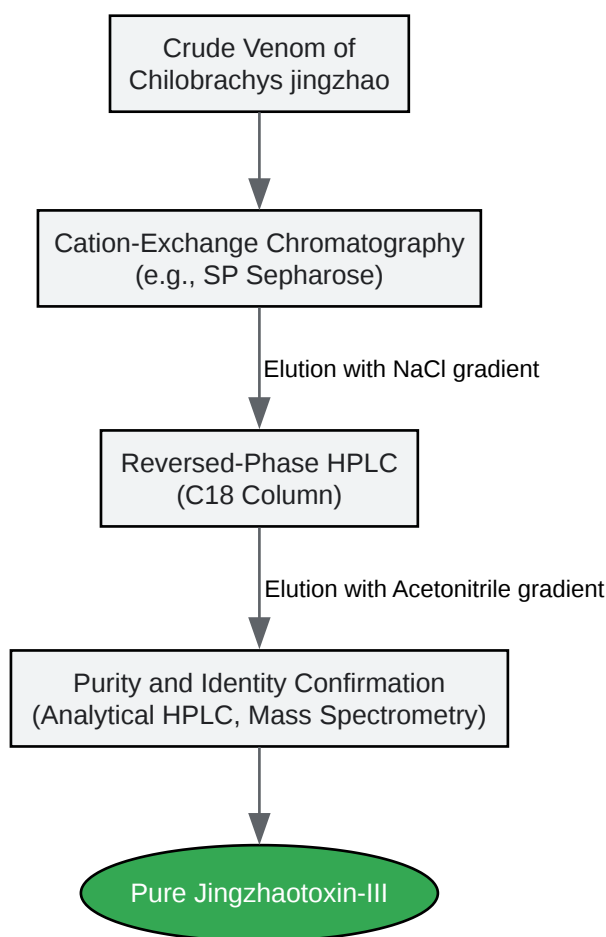
Experimental Protocols

Toxin Purification

Jingzhaotoxin-III is purified from the crude venom of *Chilobrachys jingzhao* using a two-step chromatographic process.

Protocol:

- Cation-Exchange Chromatography:
 - Lyophilized crude venom is dissolved in Buffer A (e.g., 20 mM sodium phosphate, pH 6.5).
 - The sample is loaded onto a cation-exchange column (e.g., SP Sepharose Fast Flow) pre-equilibrated with Buffer A.
 - The column is washed with Buffer A to remove unbound components.
 - Bound peptides are eluted with a linear gradient of Buffer B (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 6.5).
 - Fractions are collected and screened for activity on Nav1.5 channels.
- Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
 - Active fractions from the cation-exchange step are pooled and diluted with 0.1% trifluoroacetic acid (TFA) in water (Solvent A).
 - The sample is loaded onto a C18 RP-HPLC column (e.g., 4.6 mm x 250 mm).
 - The toxin is eluted using a linear gradient of 25% to 45% Solvent B (0.1% TFA in acetonitrile) over a specified time (e.g., 40 minutes) at a flow rate of 1 mL/min.
 - The purity of the collected fractions is assessed by analytical RP-HPLC and mass spectrometry.



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Caption: Workflow for the purification of **Jingzhaotoxin-III** from crude spider venom.

Electrophysiological Recording

The effects of **Jingzhaotoxin-III** on Nav1.5 channels are typically studied using the whole-cell patch-clamp technique in a heterologous expression system (e.g., HEK293 cells stably expressing human Nav1.5).

Protocol:

- Cell Preparation: HEK293 cells expressing Nav1.5 are cultured on glass coverslips.
- Solutions:

- External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
- Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
- Recording:
 - Whole-cell recordings are established using borosilicate glass pipettes with a resistance of 2-4 MΩ.
 - Cells are held at a holding potential of -100 mV.
 - To measure the effect on channel activation, depolarizing voltage steps are applied in 5 or 10 mV increments (e.g., from -80 mV to +60 mV for 50 ms).
 - **Jingzhaotoxin-III** is applied to the external solution at various concentrations to determine the IC₅₀ value.

Structure Determination by NMR

The three-dimensional structure of **Jingzhaotoxin-III** is determined using 2D ¹H NMR spectroscopy.

Protocol:

- Sample Preparation: A concentrated solution (e.g., 1-2 mM) of purified **Jingzhaotoxin-III** is prepared in H₂O/D₂O (9:1) or 100% D₂O at a specific pH (e.g., 5.0).
- NMR Data Acquisition: A series of 2D NMR experiments are performed, including:
 - Total Correlation Spectroscopy (TOCSY) to identify amino acid spin systems.
 - Nuclear Overhauser Effect Spectroscopy (NOESY) to identify through-space proton-proton proximities.
 - Double-Quantum-Filtered Correlation Spectroscopy (DQF-COSY) to obtain scalar coupling information.

- Structure Calculation:
 - The NMR spectra are assigned to specific protons in the amino acid sequence.
 - Distance restraints are derived from the NOESY cross-peak intensities.
 - Dihedral angle restraints are derived from scalar coupling constants.
 - These restraints are used in molecular dynamics and simulated annealing calculations to generate a family of structures consistent with the NMR data.

Cloning of the Jingzhaotoxin-III Precursor cDNA

The cDNA encoding the precursor of **Jingzhaotoxin-III** can be cloned from a venom gland cDNA library of *Chilobrachys jingzhao*.

Protocol:

- RNA Extraction and cDNA Library Construction:
 - Total RNA is extracted from the venom glands of the spider.
 - mRNA is purified and used as a template for the synthesis of a cDNA library using standard molecular biology techniques.
- Rapid Amplification of cDNA Ends (RACE):
 - 3'-RACE and 5'-RACE are performed using gene-specific primers designed from a partially sequenced peptide fragment of **Jingzhaotoxin-III** and adapter primers.
 - The RACE products are cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to obtain the full-length cDNA sequence of the precursor.

Conclusion

Jingzhaotoxin-III is a valuable pharmacological tool for the study of voltage-gated ion channels. Its high selectivity for Nav1.5 makes it a promising candidate for the development of novel anti-arrhythmic drugs. The detailed methodologies provided in this guide will facilitate

further research into the structure, function, and therapeutic potential of this intriguing spider venom peptide.

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- To cite this document: BenchChem. [Jingzhaotoxin-III: A Technical Guide to its Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612406#jingzhaotoxin-iii-amino-acid-sequence-and-structure]

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